molecular formula C24H14 B135717 Naphtho[2,3-e]pyrene CAS No. 193-09-9

Naphtho[2,3-e]pyrene

Cat. No. B135717
CAS RN: 193-09-9
M. Wt: 302.4 g/mol
InChI Key: SRCZXQXKBVWAFC-UHFFFAOYSA-N
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Description

Naphtho[2,3-e]pyrene is a polycyclic aromatic hydrocarbon (PAH) with a complex molecular structure that has been studied for its unique properties and potential applications in various fields, including organic electronics and materials science. Although the provided data does not directly discuss naphtho[2,3-e]pyrene, it does include information on closely related compounds such as naphtho[2,3-a]pyrene and naphtho[2,3-c]pyrans, which can offer insights into the behavior of naphtho[2,3-e]pyrene due to structural similarities.

Synthesis Analysis

The synthesis of naphtho[2,3-e]pyrene-related compounds involves complex organic reactions. For example, the synthesis of naphtho[2,3-c]pyrans has been achieved through a gold(I)-catalyzed tandem cyclization of cyclopropylidene-tethered propargylic alcohols, which represents an efficient method for constructing polycyclic compounds in a one-pot, atom-economic manner . This approach could potentially be adapted for the synthesis of naphtho[2,3-e]pyrene by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of naphtho[2,3-e]pyrene is expected to be similar to that of other naphthopyrene isomers, which are characterized by a planar, fused-ring system. For instance, naphtho[2,3-a]pyrene has been shown to form chiral domains on Au(111) surfaces, indicating a two-dimensionally chiral molecular structure . Such structural features are important for the material's electronic properties and potential applications in chiral recognition or separation.

Chemical Reactions Analysis

Naphtho[2,3-e]pyrene, like its isomers, may participate in various chemical reactions due to its reactive aromatic system. The related naphtho[1,2-a]pyrene and naphtho[1,2-e]pyrene have been studied for their ability to form DNA adducts, which are critical for understanding their mutagenic and carcinogenic potential . These reactions are mediated by metabolic activation and involve the formation of diol epoxides that react with DNA.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphtho[2,3-e]pyrene can be inferred from studies on similar compounds. Naphtho[2,3-a]pyrene has been found to be an effective multifunctional material for organic electronics, demonstrating good power conversion efficiency in organic solar cells, blue and green emission in organic light-emitting diodes, and charge transport in organic thin-film transistors . These properties suggest that naphtho[2,3-e]pyrene may also exhibit useful electronic properties. Additionally, the interfacial electronic structure of naphtho[2,3-a]pyrene on Au(111) has been characterized, revealing the formation of a Schottky junction with a large interface dipole, which is significant for device applications .

Scientific Research Applications

Electronic Properties and Chirality on Surfaces

  • Chiral Morphologies and Electronic Structure : The adsorption of naphtho[2,3-a]pyrene on Au(111) surfaces reveals chiral morphologies and significant electronic properties. This involves understanding the structural and electronic properties of the interface, which is essential for applications in nanotechnology and surface science (France & Parkinson, 2004).

Multifunctional Organic Semiconductor Applications

  • Organic Electronics : Naphtho[2,3-a]pyrene is identified as an efficient multifunctional organic semiconductor. It has applications in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic thin-film transistors (OTFTs), indicating its versatility in the field of organic electronics (Kwon et al., 2010).

Substrate Restructuring and Thin Films

  • Metal Substrate Restructuring : Studies demonstrate that naphtho[2,3-a]pyrene can restructure metal substrates like Au(111). This property is crucial for developing more efficient optoelectronic devices (Iski et al., 2011).

Pyrolysis and Environmental Chemistry

  • Pyrolysis Studies : Naphtho[2,3-e]pyrene is identified among products of catechol pyrolysis, which is important for understanding the formation of polycyclic aromatic hydrocarbons during the burning of solid fuels (Thomas & Wornat, 2008).

Analytical Chemistry Applications

  • Analytical Chemistry : The reduced height equivalent to a theoretical plate (HETP) of naphtho[2,3-a]pyrene was measured on different RP-C18 columns. This research aids in understanding the chromatographic behavior of complex organic compounds (Gritti & Guiochon, 2007).

Fluorescence and Sensing Applications

  • Fluorescence Sensors : Research on N-(pyrenylmethyl)naphtho-azacrown-5 illustrates its potential as a fluorescent chemosensor, particularly for detecting Cu2+ ions. This highlights its application in developing new types of fluorescence-based chemosensors (Kim et al., 2008).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Naphtho[2,3-e]pyrene . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

hexacyclo[10.10.2.02,11.04,9.016,24.019,23]tetracosa-1(22),2,4,6,8,10,12,14,16(24),17,19(23),20-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-6-18-14-22-20-10-4-8-16-12-11-15-7-3-9-19(23(15)24(16)20)21(22)13-17(18)5-1/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCZXQXKBVWAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC5=C4C6=C(C=CC=C6C3=CC2=C1)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172895
Record name Dibenzo(de,qr)naphthacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphtho[2,3-e]pyrene

CAS RN

193-09-9
Record name Dibenzo[de,qr]naphthacene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(de,qr)naphthacene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000193099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(de,qr)naphthacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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